molecular formula C13H26N2O2 B14389085 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one CAS No. 90016-99-2

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one

Cat. No.: B14389085
CAS No.: 90016-99-2
M. Wt: 242.36 g/mol
InChI Key: SKTQYXSGUFYUBB-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine derivatives followed by hydroxylation and tert-butylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazine
  • 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperidin-2-one

Uniqueness: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

90016-99-2

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

1-tert-butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one

InChI

InChI=1S/C13H26N2O2/c1-8-13(7)10(16)14(11(2,3)4)9-12(5,6)15(13)17/h17H,8-9H2,1-7H3

InChI Key

SKTQYXSGUFYUBB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(CC(N1O)(C)C)C(C)(C)C)C

Origin of Product

United States

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